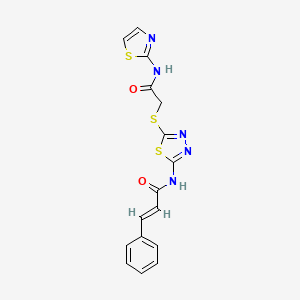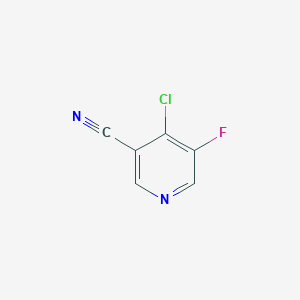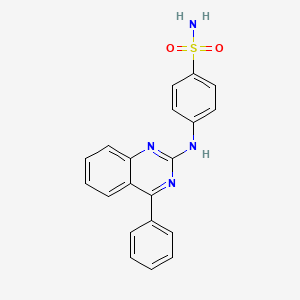
3-Methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dione, also known as Methylphenidate, is a psychostimulant drug that is commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. The drug is known for its ability to increase alertness, attention, and energy levels in individuals who suffer from these conditions.
作用機序
3-Methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dioneate works by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, attention, and motivation. 3-Methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dioneate blocks the reuptake of these neurotransmitters, which leads to an increase in their availability in the brain. This results in improved cognitive function, attention, and memory.
Biochemical and Physiological Effects:
3-Methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dioneate has a number of biochemical and physiological effects. It increases heart rate and blood pressure, which can lead to cardiovascular problems in some individuals. It also increases the release of glucose from the liver, which can lead to hyperglycemia. 3-Methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dioneate can also cause a number of psychiatric side effects, including anxiety, agitation, and psychosis.
実験室実験の利点と制限
3-Methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dioneate has a number of advantages and limitations for lab experiments. It is a well-studied drug that has been extensively researched for its use in treating ADHD and other conditions. It is also relatively easy to synthesize in the lab. However, 3-Methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dioneate has a number of side effects that can make it difficult to use in lab experiments. It can also be difficult to control dosages, which can lead to inconsistent results.
将来の方向性
There are a number of future directions for research on 3-Methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dioneate. One area of research is the development of new formulations of the drug that have fewer side effects. Another area of research is the use of 3-Methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dioneate in combination with other drugs to treat a wider range of conditions. Finally, there is a need for more research on the long-term effects of 3-Methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dioneate use, particularly in children and adolescents.
合成法
3-Methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dioneate is synthesized through a multi-step process that involves the use of various chemicals and reagents. The initial step involves the synthesis of ethyl phenylacetate from ethyl acetate and phenyl magnesium bromide. The ethyl phenylacetate is then reacted with methylamine to form N-methyl phenylacetamide. The N-methyl phenylacetamide is then reacted with thionyl chloride to form N-methyl phenylacetyl chloride. The N-methyl phenylacetyl chloride is then reacted with piperidine to form 3-Methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dioneate.
科学的研究の応用
3-Methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dioneate has been extensively studied for its use in treating ADHD and narcolepsy. It has been shown to improve cognitive function, attention, and memory in individuals with ADHD. It is also used to treat depression and anxiety disorders. 3-Methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dioneate has also been studied for its potential use in treating cocaine addiction and other substance use disorders.
特性
IUPAC Name |
3-methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-11(2)7-9-22-13-14(20(4)17(24)19-15(13)23)18-16(22)21-8-5-6-12(3)10-21/h11-12H,5-10H2,1-4H3,(H,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQFUMOXAJNGID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(N2CCC(C)C)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-isopentyl-3-methyl-8-(3-methyl-1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethyl-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2714486.png)
![N-(5-chloro-2-methylphenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2714487.png)


![4-(2-thienyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B2714494.png)

![Ethyl 4-{[({5-[(2,4-dimethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/no-structure.png)
![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2714498.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2714501.png)
![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2714503.png)
![N-[(4-ethyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2714506.png)

